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This technical guide provides a comprehensive overview of the known physicochemical

properties of Bromamphenicol, a semisynthetic analog of chloramphenicol. Designed for

researchers, scientists, and professionals in drug development, this document compiles

available data on Bromamphenicol's chemical and physical characteristics, outlines detailed

experimental protocols for their determination, and visualizes its mechanism of action.

Introduction
Bromamphenicol, a derivative of chloramphenicol, is a synthetic compound with antibacterial

properties.[1] Its primary mechanism of action involves the inhibition of protein synthesis in

bacteria by binding to the 50S ribosomal subunit, thereby interfering with the activity of peptidyl

transferase.[1] Understanding the physicochemical properties of Bromamphenicol is crucial

for its development as a potential therapeutic agent, influencing its formulation, delivery, and

pharmacokinetic profile.

Chemical and Physical Properties
Bromamphenicol presents as a white solid and is known to be soluble in organic solvents

such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). A

summary of its key chemical identifiers and properties is presented in Table 1.
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Table 1: Chemical and Physical Properties of Bromamphenicol

Property Value Source

Chemical Structure See Figure 1 [2]

Molecular Formula C₁₁H₁₂Br₂N₂O₅ [3]

Molecular Weight 412.0 g/mol [3]

CAS Number 16803-75-1 [3]

Appearance White solid [3]

Solubility
Soluble in ethanol, methanol,

DMF, and DMSO
[3]

Melting Point
Not explicitly reported in the

literature.

pKa
Not explicitly reported in the

literature.

LogP
Not explicitly reported in the

literature.

Note: While specific experimental values for the melting point, pKa, and LogP of

Bromamphenicol are not readily available in the reviewed literature, the following sections

detail the standard experimental protocols for their determination.

Figure 1: Chemical Structure of Bromamphenicol

Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical

properties of active pharmaceutical ingredients (APIs) like Bromamphenicol.

Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range

typically signifies a pure compound, while a broad melting range can indicate the presence of
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impurities.

Methodology: Capillary Melting Point Method[4]

Sample Preparation: A small amount of the finely powdered dry sample is introduced into a

thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The sample is packed

tightly by tapping the capillary tube.

Apparatus: A calibrated melting point apparatus with a heating block or an oil bath is used.

The apparatus should allow for controlled heating and clear observation of the sample.

Procedure:

The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated

thermometer.

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the

temperature approaches the expected melting point.[4]

The temperature at which the first drop of liquid appears (T1) and the temperature at

which the entire sample becomes a clear liquid (T2) are recorded.

Data Analysis: The melting point is reported as the range between T1 and T2. For a pure

compound, this range is typically narrow (0.5-1 °C).[4]
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Figure 2: Workflow for Melting Point Determination
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pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a

critical parameter for predicting the ionization state of a drug at different physiological pH

values, which in turn affects its solubility, absorption, and distribution.

Methodology: Potentiometric Titration[5][6]

Sample Preparation: A solution of Bromamphenicol of a known concentration (e.g., 0.01 M)

is prepared in a suitable solvent, typically water or a co-solvent system if the compound has

low aqueous solubility. The ionic strength of the solution is kept constant using an inert salt

like KCl.[5]

Apparatus: A calibrated pH meter with a combination glass electrode and a precise

automated titrator or a burette are required. The titration vessel is usually jacketed to

maintain a constant temperature.

Procedure:

The Bromamphenicol solution is placed in the titration vessel and stirred continuously.

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong

base (e.g., NaOH), depending on the nature of the analyte.

The pH of the solution is recorded after each incremental addition of the titrant, allowing

the system to reach equilibrium.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point, which corresponds

to the inflection point of the titration curve.

LogP Determination
The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a

compound's lipophilicity. It describes the ratio of the concentration of the compound in a

nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at

equilibrium. LogP is a key determinant of a drug's ability to cross cell membranes.
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Methodology: OECD 107 Shake-Flask Method[7][8][9]

Sample Preparation:

n-Octanol and water are pre-saturated with each other by shaking them together for 24

hours, followed by separation of the two phases.

A stock solution of Bromamphenicol is prepared in either pre-saturated n-octanol or pre-

saturated water.

Procedure:

A known volume of the stock solution is added to a known volume of the other pre-

saturated solvent in a suitable vessel. The volume ratio of the two phases is chosen based

on the expected logP.

The vessel is shaken at a constant temperature (e.g., 25 °C) until equilibrium is reached

(typically for several hours).

The mixture is then centrifuged to ensure complete separation of the two phases.[9]

Analysis:

The concentration of Bromamphenicol in both the n-octanol and aqueous phases is

determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-

Performance Liquid Chromatography (HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the

base-10 logarithm of P.

Mechanism of Action
Bromamphenicol exerts its antibacterial effect by inhibiting protein synthesis. This mechanism

is analogous to that of chloramphenicol.

The process begins with the entry of Bromamphenicol into the bacterial cell. It then binds to

the 50S subunit of the bacterial ribosome. This binding event sterically hinders the action of
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peptidyl transferase, the enzyme responsible for forming peptide bonds between amino acids

during translation. The inhibition of peptide bond formation ultimately halts protein elongation,

leading to the cessation of bacterial growth and replication.
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Figure 3: Mechanism of Action of Bromamphenicol

Conclusion
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This technical guide has summarized the currently available physicochemical data for

Bromamphenicol and provided detailed, standard protocols for the experimental

determination of its key properties. While data on its melting point, pKa, and logP are not

explicitly available in the current literature, the outlined methodologies provide a clear path for

researchers to obtain this critical information. A thorough understanding of these properties is

essential for the continued investigation and potential development of Bromamphenicol as a

therapeutic agent.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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